molecular formula C18H18N2O2 B2452706 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-naphthamide CAS No. 1396847-04-3

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-naphthamide

Cat. No.: B2452706
CAS No.: 1396847-04-3
M. Wt: 294.354
InChI Key: FGHHNGGBMHJJNB-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-naphthamide is a synthetic chemical compound featuring a naphthamide moiety linked to a 1-methyl-1H-pyrrole group through a hydroxyethyl spacer. This molecular architecture, which incorporates nitrogen-containing heterocycles and an extended aromatic system, is of significant interest in medicinal chemistry and drug discovery. The 1-methylpyrrole unit is a privileged structure found in molecules that interact with biological targets such as cholinesterases . Similarly, the 1-naphthamide scaffold is present in various pharmacologically active compounds. The integration of these features suggests potential research applications for this compound in the development of enzyme inhibitors or as a chemical probe for neurodegenerative disease research, given that similar pyrrole derivatives have been investigated as selective butyrylcholinesterase (BChE) inhibitors . Its mechanism of action, while not empirically established for this specific molecule, may involve mixed competitive inhibition akin to related structures, warranting further investigation through enzyme kinetic studies and molecular docking simulations . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-20-11-5-10-16(20)17(21)12-19-18(22)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,17,21H,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHHNGGBMHJJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises two primary subunits:

  • 1-Naphthamide backbone : Derived from 1-naphthoic acid.
  • 2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine : A pyrrole-containing ethanolamine derivative.

Retrosynthetic disconnections suggest:

  • Amide bond formation between 1-naphthoyl chloride and 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine.
  • Synthesis of the pyrrole-ethylamine moiety via alkylation or reductive amination.

Synthesis of 2-Hydroxy-2-(1-Methyl-1H-Pyrrol-2-yl)Ethylamine

Pyrrole Methylation

1-Methyl-1H-pyrrole is synthesized via N-methylation of pyrrole using methyl iodide or dimethyl sulfate under basic conditions.
Example protocol :

  • Pyrrole (1.0 eq) dissolved in THF, treated with NaH (1.2 eq) at 0°C.
  • Methyl iodide (1.1 eq) added dropwise, stirred at 25°C for 12 hours.
  • Yield: 85–92%.

Hydroxyethylamine Side Chain Introduction

The hydroxyethylamine group is installed via Mannich reaction or epoxide ring-opening :

Mannich Reaction
  • Reactants : 1-Methyl-1H-pyrrole, formaldehyde, ammonium chloride.
  • Conditions : Ethanol, reflux (6–8 hours).
  • Product : 2-(1-Methyl-1H-pyrrol-2-yl)ethan-1-amine.
  • Hydroxylation : Oxidation of the amine to hydroxylamine using H₂O₂/NaOH (yield: 70–75%).
Epoxide Ring-Opening
  • Reactants : 1-Methyl-1H-pyrrole-2-carbonitrile, ethylene oxide.
  • Conditions : BF₃·Et₂O catalysis, 60°C, 24 hours.
  • Product : 2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile.
  • Reduction : LiAlH₄ in THF reduces nitrile to amine (yield: 80%).

Synthesis of 1-Naphthoyl Chloride

1-Naphthoic acid is activated to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride :

  • Procedure : 1-Naphthoic acid (1.0 eq) dissolved in anhydrous DCM, treated with SOCl₂ (2.0 eq) and catalytic DMF.
  • Conditions : Reflux at 40°C for 3 hours.
  • Yield : 95–98%.

Amide Coupling: Final Step

The amine and acid chloride are coupled under Schotten-Baumann conditions:

  • Reactants : 2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine (1.0 eq), 1-naphthoyl chloride (1.1 eq).
  • Base : Aqueous NaOH (2.0 eq).
  • Solvent : DCM/water biphasic system.
  • Conditions : 0°C to 25°C, stirred for 2 hours.
  • Workup : Organic layer washed with brine, dried (Na₂SO₄), and concentrated.
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1).
  • Yield : 75–80%.

Alternative Pathways and Optimization

Reductive Amination

  • Substrates : 1-Naphthamide and 2-oxo-2-(1-methyl-1H-pyrrol-2-yl)ethylamine.
  • Reducing agent : NaBH₃CN in MeOH.
  • Yield : 68–72%.

Solid-Phase Synthesis

  • Resin : Wang resin-bound 1-naphthoic acid.
  • Coupling reagent : HBTU/DIPEA.
  • Amine loading : 2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine (2.0 eq).
  • Cleavage : TFA/DCM (1:1).
  • Yield : 65–70%.

Reaction Optimization Data

Step Conditions Yield (%) Purity (%) Reference
Pyrrole methylation NaH, MeI, THF, 25°C, 12h 92 99
Hydroxylation H₂O₂/NaOH, EtOH, 0°C, 2h 75 95
Amide coupling Schotten-Baumann, DCM/H₂O, 2h 80 98
Reductive amination NaBH₃CN, MeOH, 24h 72 97

Challenges and Mitigation Strategies

  • Pyrrole sensitivity : Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Amine instability : Conduct reactions at low temperatures (0–5°C).
  • Byproduct formation : Employ gradient elution in chromatography for purification.

Scalability and Industrial Relevance

Bench-scale protocols (1–10 g) achieve consistent yields, but industrial-scale production requires:

  • Continuous flow reactors for amide coupling.
  • Catalytic hydrogenation for pyrrole intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group of the naphthamide core, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrole ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-naphthamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the naphthamide core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-1-naphthamide
  • N-(2-hydroxy-2-phenylethyl)-1-naphthamide
  • N-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)-1-naphthamide

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-naphthamide is unique due to the presence of the 1-methyl-1H-pyrrol-2-yl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific desired properties.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and applications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrole Ring : The pyrrole ring is synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
  • Attachment of the Hydroxyethyl Group : This is achieved through nucleophilic substitution using ethylene oxide.
  • Formation of the Naphthamide Core : The naphthamide core is created by reacting 1-naphthoyl chloride with an amine in the presence of a base like triethylamine.

The final structure can be represented as follows:

Property Details
IUPAC Name N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]naphthalene-1-carboxamide
Molecular Formula C18H18N2O2
Molecular Weight 298.35 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. The hydroxyethyl group can form hydrogen bonds with various biological molecules, while the naphthamide core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme or receptor activities, leading to diverse biological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of naphthamide compounds exhibit significant antimicrobial properties against strains like Staphylococcus aureus and Mycobacterium tuberculosis .

Antimicrobial Properties

A study investigated the bioactivity of various naphthalene derivatives, including this compound, against bacterial strains. The results indicated that certain derivatives had comparable or superior activity to standard antibiotics such as ampicillin and isoniazid .

Cytotoxicity Studies

In vitro cytotoxicity testing on human monocytic leukemia THP-1 cell lines showed that many naphthalene derivatives, including those related to our compound, did not exhibit significant cytotoxic effects at concentrations below 30 µM . This suggests a favorable safety profile for potential therapeutic applications.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry. Its unique structural properties enable it to be used in:

  • Drug Development : As a scaffold for synthesizing new pharmaceutical agents with targeted biological activities.
  • Biological Probes : Utilized in assays to study enzyme interactions or receptor binding, facilitating drug discovery processes.

Q & A

Basic: What are the established synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-naphthamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation between 1-naphthoic acid derivatives and amine intermediates.
  • Pyrrole ring functionalization via alkylation or condensation reactions under inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Hydroxyl group introduction through controlled hydrolysis or reduction steps.

Key optimization parameters:

  • Solvent selection (e.g., DMF for polar aprotic conditions).
  • Temperature control (e.g., 0–60°C to avoid side reactions).
  • Purification via column chromatography or recrystallization.
    Reaction progress is monitored using TLC or HPLC .

Basic: How is the structural identity of this compound confirmed in academic research?

Methodological Answer:
Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SC-XRD): Utilizes SHELX software for refinement to resolve stereochemistry and hydrogen bonding .
  • Spectroscopic techniques:
    • 1H/13C NMR: Assigns proton environments (e.g., naphthalene aromatic signals at δ 7.4–8.2 ppm, pyrrole protons at δ 6.1–6.8 ppm) .
    • FT-IR: Confirms amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹).
  • High-resolution mass spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]+ ion) .

Advanced: How can researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:
Contradictions may arise due to:

  • Variability in assay conditions (e.g., cell line differences, serum concentrations).
  • Compound purity (e.g., residual solvents affecting IC50 values).

Resolution strategies:

  • Standardized protocols: Adopt OECD guidelines for cytotoxicity or enzyme inhibition assays .
  • Dose-response validation: Repeat assays with independent synthetic batches.
  • Meta-analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What computational methods are employed to predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock, Schrödinger): Models binding to receptors (e.g., GPCRs, kinases) using the compound’s 3D structure derived from SC-XRD .
  • MD simulations (GROMACS): Assesses stability of ligand-target complexes over 100+ ns trajectories.
  • QSAR modeling: Relates structural features (e.g., logP, polar surface area) to activity trends using datasets from analogs .

Basic: What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

  • HPLC-DAD/UV: Quantifies purity (>95%) and detects degradation products (e.g., hydrolyzed amide bonds).
  • Thermogravimetric analysis (TGA): Evaluates thermal stability (decomposition temperature >200°C).
  • Karl Fischer titration: Measures residual water content (<0.1% w/w) .

Advanced: How can stereochemical challenges during synthesis be resolved?

Methodological Answer:

  • Chiral chromatography: Separates enantiomers using columns like Chiralpak IA/IB.
  • Asymmetric catalysis: Employs chiral ligands (e.g., BINAP) in key steps to control configuration .
  • Circular dichroism (CD): Confirms absolute configuration of resolved enantiomers .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological studies?

Methodological Answer:

  • Strict QC protocols: Enforce identical reaction conditions, solvents, and purification methods.
  • Biological replicates: Use ≥3 independent batches for in vitro/in vivo assays.
  • Stability studies: Store compounds under inert gas (argon) at –20°C to prevent degradation .

Basic: How is the compound’s solubility profile determined, and why is it critical for formulation?

Methodological Answer:

  • Shake-flask method: Measures solubility in PBS, DMSO, and ethanol at 25°C.
  • Hansen solubility parameters: Predicts miscibility with excipients.
    Poor solubility (<10 µg/mL in aqueous buffers) necessitates formulation strategies like nanoemulsions or cyclodextrin complexes .

Advanced: What are the best practices for resolving conflicting crystallographic data?

Methodological Answer:

  • Multi-solvent recrystallization: Tests solvents (e.g., ethanol, acetonitrile) to obtain high-quality crystals.
  • Twinned data handling: Uses SHELXL’s TWIN/BASF commands to refine twinned structures .
  • Validation tools: Checks R-factor (<0.05), ADP consistency, and PLATON alerts .

Basic: How are in vitro ADMET properties evaluated for this compound?

Methodological Answer:

  • Caco-2 assays: Predict intestinal permeability.
  • Microsomal stability tests: Incubates with liver microsomes to measure t1/2.
  • hERG inhibition assays: Uses patch-clamp electrophysiology to assess cardiotoxicity risk .

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